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Acetamidoxime, 2-(2-benzothiazolylthio)-

Cat. No.: B11683785
CAS No.: 24793-31-5
M. Wt: 239.3 g/mol
InChI Key: TUFTUVARWUGGOA-UHFFFAOYSA-N
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Description

Contextualization within Oxime and Thioether Chemistry Research

The chemistry of oximes and thioethers is rich and varied. Oximes, characterized by the R-C(R')=NOH functional group, are recognized for their roles as versatile intermediates in organic synthesis and as key components in biologically active molecules. researchgate.net The amidoxime (B1450833) moiety (a subclass of oximes) in the target compound is of particular interest due to its ability to coordinate with metal ions and its potential to act as a nitric oxide donor. researchgate.net

Thioethers, containing a C-S-C linkage, are prevalent in numerous natural products and synthetic compounds. The benzothiazole (B30560) moiety, a bicyclic system containing both sulfur and nitrogen, is a prominent pharmacophore found in a wide array of therapeutic agents. mdpi.com The 2-thioether linkage to the benzothiazole ring is a common structural feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles. nih.gov The presence of both the acetamidoxime (B1239325) and the benzothiazolylthio groups in a single molecule suggests a complex interplay of electronic and steric effects that could modulate the reactivity and properties of each functional group.

Rationale for Advanced Academic Investigation of the Chemical Compound

The primary rationale for a focused investigation of Acetamidoxime, 2-(2-benzothiazolylthio)- stems from the principle of molecular hybridization in drug design. By combining two or more pharmacophores with known biological activities, it is often possible to develop new compounds with enhanced potency, novel mechanisms of action, or improved safety profiles. Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com Similarly, various amidoxime-containing compounds have demonstrated significant therapeutic potential.

Therefore, the synthesis and systematic study of Acetamidoxime, 2-(2-benzothiazolylthio)- is a logical step in the exploration of new chemical entities for drug discovery. A thorough investigation would aim to determine if the combination of these two moieties leads to synergistic or additive biological effects.

Overview of Current Gaps in Fundamental Understanding of the Chemical Compound's Reactivity and Structure

Despite the clear rationale for its study, a comprehensive review of the scientific literature reveals a significant gap in the fundamental understanding of Acetamidoxime, 2-(2-benzothiazolylthio)-. There is a notable absence of published research detailing the synthesis, characterization, and reactivity of this specific compound. While the synthesis of related structures, such as 2-(benzothiazol-2-ylthio)acetonitrile (a likely precursor), can be inferred from existing methodologies, the conversion of the nitrile to the amidoxime and the subsequent isolation and characterization of the final product have not been formally documented.

Key areas where fundamental knowledge is lacking include:

Confirmed Synthesis and Purification: A validated, reproducible synthetic protocol for Acetamidoxime, 2-(2-benzothiazolylthio)- is not available in the public domain.

Spectroscopic and Structural Data: There is no published data on the nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) characteristics of the compound. Furthermore, no crystal structure has been reported, which would provide invaluable insights into its three-dimensional conformation and intermolecular interactions.

Chemical Reactivity: The reactivity of the acetamidoxime and benzothiazolylthio moieties in the context of the complete molecule remains unexplored. For instance, the potential for intramolecular interactions between the two groups and how this might influence their respective chemical behavior is unknown.

Tautomerism and Isomerism: The potential for tautomerism within the amidoxime group and the conformational isomers arising from rotation around the thioether linkage have not been investigated.

A proposed synthetic pathway for Acetamidoxime, 2-(2-benzothiazolylthio)- is outlined in the table below, based on established chemical transformations.

StepReactantsReagents and ConditionsProduct
12-Mercaptobenzothiazole (B37678), ChloroacetonitrileBase (e.g., K2CO3), Solvent (e.g., Acetone), Room Temperature2-(Benzothiazol-2-ylthio)acetonitrile
22-(Benzothiazol-2-ylthio)acetonitrileHydroxylamine (B1172632) hydrochloride, Base (e.g., Na2CO3), Solvent (e.g., Ethanol), RefluxAcetamidoxime, 2-(2-benzothiazolylthio)-

Significance of Systematic Research on the Chemical Compound for Broader Organic Synthesis

Systematic research into Acetamidoxime, 2-(2-benzothiazolylthio)- would not only fill the current knowledge gaps but also hold significant implications for the broader field of organic synthesis and medicinal chemistry. A thorough understanding of its synthesis and reactivity would provide a valuable new building block for the creation of more complex molecules.

The amidoxime functional group is known to be a precursor for the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with diverse pharmacological activities. The ability to introduce a benzothiazolylthio moiety into a 1,2,4-oxadiazole (B8745197) scaffold via this compound could lead to the discovery of novel therapeutic agents.

Furthermore, a systematic study would generate crucial structure-activity relationship (SAR) data. By synthesizing and evaluating a library of derivatives based on the Acetamidoxime, 2-(2-benzothiazolylthio)- scaffold, medicinal chemists could gain a deeper understanding of the structural requirements for biological activity.

The following table presents predicted spectroscopic data for Acetamidoxime, 2-(2-benzothiazolylthio)-, based on the known spectral properties of its constituent fragments.

Spectroscopic TechniquePredicted Key Signals
1H NMRAromatic protons of the benzothiazole ring (approx. 7.2-8.0 ppm), methylene (B1212753) protons adjacent to the sulfur atom (approx. 3.8-4.2 ppm), amine protons of the amidoxime (broad singlet), hydroxyl proton of the amidoxime (broad singlet).
13C NMRAromatic carbons of the benzothiazole ring, carbon of the C=N bond in the amidoxime, methylene carbon adjacent to the sulfur atom.
IR SpectroscopyN-H and O-H stretching vibrations (broad band, approx. 3100-3500 cm-1), C=N stretching of the oxime (approx. 1650 cm-1), C-S stretching vibrations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3OS2 B11683785 Acetamidoxime, 2-(2-benzothiazolylthio)- CAS No. 24793-31-5

Properties

CAS No.

24793-31-5

Molecular Formula

C9H9N3OS2

Molecular Weight

239.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H9N3OS2/c10-8(12-13)5-14-9-11-6-3-1-2-4-7(6)15-9/h1-4,13H,5H2,(H2,10,12)

InChI Key

TUFTUVARWUGGOA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SC/C(=N/O)/N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=NO)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Acetamidoxime, 2 2 Benzothiazolylthio

Historical and Contemporary Approaches to Acetamidoxime (B1239325) Synthesis Relevant to the Chemical Compound

The acetamidoxime functional group is a cornerstone of the target molecule's structure. Historically, the synthesis of amidoximes, including acetamidoxime, has been well-established since the 19th century. The most traditional and widely practiced method involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov In the context of the target compound, this would involve the reaction of 2-(2-benzothiazolylthio)acetonitrile with hydroxylamine.

Historical Approach: The classical synthesis typically involves heating a solution of the corresponding nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or sodium hydroxide (B78521), in a protic solvent like ethanol (B145695). nih.gov This method, while effective, often requires prolonged reaction times and heating.

Contemporary Approaches: Modern synthetic chemistry has sought to improve upon these traditional methods, focusing on milder reaction conditions, shorter reaction times, and improved yields. One notable advancement is the use of ultrasound irradiation. nih.gov This technique has been shown to significantly accelerate the reaction between nitriles and hydroxylamine, leading to high yields of amidoximes in a much shorter timeframe compared to conventional heating. nih.gov Another contemporary modification involves microwave-assisted synthesis, which can also drastically reduce reaction times. nih.gov

Table 1: Comparison of Synthetic Methods for Acetamidoxime Formation

Method Reagents Conditions Advantages Disadvantages
Historical Nitrile, Hydroxylamine HCl, Base (e.g., Na2CO3) Reflux in Ethanol Well-established, readily available reagents Long reaction times, requires heating
Ultrasound-assisted Nitrile, Hydroxylamine HCl, Base Sonication in aqueous ethanol Rapid reaction times, high yields, milder conditions Requires specialized equipment
Microwave-assisted Nitrile, Hydroxylamine HCl, Base Microwave irradiation Very short reaction times, high yields Requires specialized equipment

Strategies for the Introduction of the 2-Benzothiazolylthio Moiety

The introduction of the 2-benzothiazolylthio group is a critical step in the synthesis of the target compound. This is typically achieved through the formation of a thioether bond, which can be accomplished via several strategic approaches.

Thiolation Reactions in the Synthesis of the Chemical Compound

Thiolation, in this context, refers to the attachment of the sulfur atom of 2-mercaptobenzothiazole (B37678) to the acetamidoxime backbone. 2-Mercaptobenzothiazole is a versatile reagent in organic synthesis and can exist in two tautomeric forms: the thiol form and the thione form. uq.edu.au The thiol form is nucleophilic at the sulfur atom and readily participates in reactions to form thioethers.

A plausible synthetic route involves the reaction of a pre-formed acetamidoxime bearing a suitable leaving group with 2-mercaptobenzothiazole. For example, the synthesis could start with 2-chloroacetamidoxime, which would then undergo thiolation with 2-mercaptobenzothiazole in the presence of a base.

Nucleophilic Substitution Pathways Leading to the Thioether Linkage in the Chemical Compound

The formation of the thioether linkage in Acetamidoxime, 2-(2-benzothiazolylthio)- is most commonly achieved through a nucleophilic substitution reaction. In this pathway, the thiolate anion of 2-mercaptobenzothiazole, generated by a base, acts as the nucleophile and displaces a leaving group on an electrophilic acetamidoxime precursor.

A well-documented analogous reaction is the synthesis of 2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide, which is prepared by reacting 2-chloroacetylamino-6-substituted benzothiazole (B30560) with 2-mercaptobenzothiazole in pyridine. researchgate.net This provides a strong precedent for the synthesis of the target compound. The reaction likely proceeds via an SN2 mechanism, where the sulfur nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the C-S bond and the displacement of the chloride ion.

Proposed Synthetic Pathway:

Preparation of 2-chloroacetamidoxime: This intermediate can be synthesized from 2-chloroacetonitrile and hydroxylamine.

Nucleophilic Substitution: 2-chloroacetamidoxime is then reacted with 2-mercaptobenzothiazole in the presence of a suitable base and solvent to yield Acetamidoxime, 2-(2-benzothiazolylthio)-.

Table 2: Representative Conditions for Nucleophilic Substitution

Electrophile Nucleophile Base Solvent Conditions
2-chloroacetamidoxime 2-mercaptobenzothiazole Pyridine Pyridine Reflux
2-chloroacetamidoxime 2-mercaptobenzothiazole K2CO3 Acetone or DMF Reflux
2-bromoacetamidoxime 2-mercaptobenzothiazole NaH THF Room Temperature to Reflux

Exploration of Novel Synthetic Pathways to the Chemical Compound

While the nucleophilic substitution approach is robust, modern organic synthesis continually seeks more efficient, atom-economical, and environmentally benign methods. This section explores potential novel pathways for the synthesis of Acetamidoxime, 2-(2-benzothiazolylthio)-.

Development of Catalytic Protocols for C-S Bond Formation in the Chemical Compound

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds. mdpi.com Copper- and palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of aryl thioethers. mdpi.com

A potential novel route to Acetamidoxime, 2-(2-benzothiazolylthio)- could involve a copper-catalyzed coupling of 2-mercaptobenzothiazole with a suitable acetamidoxime precursor. For instance, a halo-substituted acetamidoxime could be coupled with 2-mercaptobenzothiazole using a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a ligand and a base. researchgate.net These reactions often proceed under milder conditions than traditional nucleophilic substitution and can exhibit a broader substrate scope.

Another approach could involve a palladium-catalyzed coupling reaction. While palladium catalysts are more commonly used for the formation of aryl-aryl bonds, systems have been developed for C-S cross-coupling as well. These methods could offer an alternative, albeit likely more expensive, route to the target compound.

Stereoselective and Regioselective Synthesis Considerations for the Chemical Compound

Regioselectivity: The alkylation of 2-mercaptobenzothiazole is a key consideration in the synthesis of the target compound. 2-Mercaptobenzothiazole can potentially be alkylated at either the sulfur atom (S-alkylation) or the nitrogen atom (N-alkylation). uq.edu.au However, S-alkylation is generally favored under most conditions, especially when using alkyl halides as electrophiles. The greater nucleophilicity of the sulfur atom typically directs the reaction to form the desired thioether linkage. The choice of solvent and base can influence this regioselectivity, but for the synthesis of Acetamidoxime, 2-(2-benzothiazolylthio)-, the formation of the S-alkylated product is the desired outcome and is generally the major product.

Stereoselectivity: In the specific case of Acetamidoxime, 2-(2-benzothiazolylthio)-, there are no stereocenters in the molecule as it is typically synthesized. The acetamidoxime moiety, derived from acetonitrile, is achiral. Therefore, stereoselective synthesis is not a primary concern for the preparation of this particular compound. However, if substituted acetamidoxime precursors were used that contain chiral centers, the synthetic route would need to be designed to control the stereochemical outcome, potentially through the use of chiral auxiliaries or stereoselective catalysts.

Reaction Condition Optimization for Enhanced Yield and Selectivity of the Chemical Compound

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing reaction time and cost. For the synthesis of Acetamidoxime, 2-(2-benzothiazolylthio)-, the key conversion is the reaction of 2-(2-Benzothiazolylthio)acetonitrile with hydroxylamine. The optimization of this step focuses on solvent, temperature, and catalysis.

The choice of solvent can significantly influence the rate and outcome of the reaction between a nitrile and hydroxylamine. The solvent's polarity, ability to dissolve reactants, and its interaction with reaction intermediates play a pivotal role. The synthesis of amidoximes is commonly performed in protic solvents like ethanol or methanol, which are effective at dissolving hydroxylamine hydrochloride and the nitrile precursor. nih.gov

Recent efforts in green chemistry have explored the use of water as a reaction medium. Water is an advantageous solvent due to its non-toxicity, non-flammability, and low cost. tandfonline.com Studies on the synthesis of various arylamidoximes have shown that water can be a highly effective solvent, often leading to good yields and simplified work-up procedures. tandfonline.com The use of ionic liquids has also been investigated to reduce reaction times and eliminate amide side-products that can form in traditional alcohol solvents. rsc.org The polarity of the solvent can also affect the electronic properties and reactivity of the reactants, with an increase in solvent dielectric constant potentially influencing charge distribution within the molecule.

The following table, compiled from data on analogous nitrile to amidoxime (B1450833) syntheses, illustrates the impact of solvent choice on reaction outcomes.

SolventTypical Reaction TimeTypical Yield (%)Notes
Ethanol6 - 24 hours70 - 95%Commonly used; reaction often performed at reflux. nih.gov
Methanol6 - 24 hours70 - 90%Similar to ethanol, effective for dissolving reactants. nih.gov
Water4 - 8 hours80 - 92%Green solvent; can lead to shorter reaction times and easier work-up. tandfonline.com
Dichloromethane2 - 4 hours60 - 85%Used in some one-pot syntheses, particularly with dehydrating agents. nih.gov
Ionic Liquids1 - 3 hours>95%Can offer high selectivity and prevent amide by-product formation. rsc.org
Solvent-free0.5 - 1.5 hours70 - 85%Often uses ultrasonic irradiation; reduces solvent waste. nih.gov

This table is illustrative and compiled from data for the synthesis of various amidoximes. Actual results for Acetamidoxime, 2-(2-benzothiazolylthio)- may vary.

Temperature is a critical parameter in the synthesis of amidoximes. While higher temperatures generally increase the reaction rate, they can also promote the formation of undesired by-products or lead to the degradation of reactants or products. The conversion of nitriles to amidoximes is often conducted at temperatures ranging from room temperature to the reflux temperature of the solvent used, typically ethanol (approx. 78°C). nih.gov

Many modern and green synthetic protocols for amidoximes favor room temperature conditions to enhance energy efficiency and selectivity. tandfonline.com For instance, an optimized green synthesis of arylamidoximes was successfully carried out at room temperature over 6 hours. tandfonline.com In some cases, microwave irradiation has been employed to accelerate the synthesis of the benzothiazole core structure, significantly reducing reaction times from hours to minutes, although this is typically at elevated temperatures and pressures inside the reaction vessel. mdpi.comresearchgate.net

Pressure is not generally considered a significant variable in the synthesis of amidoximes from nitriles under standard laboratory conditions. The reaction does not involve gaseous reactants where changes in pressure would significantly alter concentration. Therefore, these syntheses are typically performed at atmospheric pressure.

The most common method for synthesizing amidoximes involves the reaction of a nitrile with hydroxylamine hydrochloride. nih.gov This reaction requires a base to liberate the free hydroxylamine nucleophile from its salt. Therefore, the "catalyst" in this context is often a stoichiometric or slightly super-stoichiometric amount of a base.

Commonly used bases include sodium carbonate, sodium hydroxide, and organic bases like triethylamine (B128534). nih.gov The amount of base is critical; typically, 1.5 to 2.0 equivalents are used to ensure the complete neutralization of the hydrochloride and to drive the reaction forward. An excess of a strong base can, however, lead to side reactions. An optimized procedure for a green synthesis in water used 1.6 molar equivalents of triethylamine. tandfonline.com

The table below summarizes the role of different bases used in analogous amidoxime syntheses.

Base/CatalystMolar EquivalentsTypical SolventRole
Triethylamine (TEA)1.5 - 2.5Ethanol, WaterOrganic base, neutralizes HCl, good solubility. nih.govtandfonline.com
Sodium Carbonate (Na₂CO₃)1.5 - 3.0Ethanol/WaterInorganic base, cost-effective. nih.gov
Sodium Hydroxide (NaOH)1.5 - 2.5Ethanol/WaterStrong inorganic base, highly effective but can promote side reactions.
Potassium Fluoride on AluminaCatalyticSolvent-freeSolid-supported base, example of a heterogeneous catalyst for oxime synthesis. ijprajournal.com

This table is illustrative and compiled from data for the synthesis of various amidoximes. The optimal base and its loading must be determined empirically.

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying green chemistry principles to the synthesis of Acetamidoxime, 2-(2-benzothiazolylthio)- aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency.

A key aspect of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. The synthesis of amidoximes has been successfully adapted to use water as a solvent, which is considered the ultimate green solvent. tandfonline.com This approach not only avoids volatile organic compounds (VOCs) but can also simplify product isolation, as many organic products will precipitate from the aqueous solution. tandfonline.com

Solvent-free reaction conditions, often assisted by ultrasound or microwave irradiation, represent another significant green advancement. nih.govmdpi.com These methods can dramatically reduce reaction times and eliminate the need for solvents altogether, leading to a significant reduction in waste. ekb.eg

Atom Economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has a 100% atom economy. The key step in the synthesis of Acetamidoxime, 2-(2-benzothiazolylthio)- is the addition of hydroxylamine to the nitrile group of 2-(2-Benzothiazolylthio)acetonitrile.

Reaction: C₉H₆N₂S₂ + NH₂OH → C₉H₉N₃OS₂

This is an addition reaction where all atoms from the reactants are incorporated into the final product. Therefore, the theoretical atom economy is 100%.

The calculation is as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

CompoundFormulaMolecular Weight ( g/mol )
2-(2-Benzothiazolylthio)acetonitrileC₉H₆N₂S₂222.29
HydroxylamineNH₂OH33.03
Sum of Reactant MW 255.32
Acetamidoxime, 2-(2-benzothiazolylthio)-C₉H₉N₃OS₂255.32
Atom Economy (255.32 / 255.32) x 100 = 100%

E-Factor (Environmental Factor) provides a more holistic view of the environmental impact, defined as the total mass of waste produced per mass of product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Waste includes solvents, excess reagents, by-products, and materials from work-up and purification. While the atom economy of the core reaction is ideal, the E-factor will be greater than zero. For example, if the reaction is run in ethanol using 1.5 equivalents of hydroxylamine hydrochloride and 1.6 equivalents of triethylamine with an 85% yield, the E-factor would include the mass of the solvent, the excess reagents, the triethylamine hydrochloride salt formed, and losses during purification. Optimizing the synthesis by using water as a recyclable solvent, minimizing excess reagents, and achieving a high yield would significantly lower the E-Factor, moving it closer to the ideal of zero.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Acetamidoxime, 2 2 Benzothiazolylthio

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions Involving the Chemical Compound

Mechanistic studies would be essential to understand how Acetamidoxime (B1239325), 2-(2-benzothiazolylthio)- participates in chemical transformations. Such investigations would typically involve a combination of experimental techniques (such as spectroscopy and chromatography to identify products and intermediates) and computational modeling to map potential energy surfaces and transition states.

Role of the Oxime Functionality in Reaction Pathways of the Chemical Compound

The oxime group (C=N-OH) is an ambivalent functional group, capable of acting as both a nucleophile (through the oxygen or nitrogen atoms) and an electrophile (at the carbon atom). Its reactivity is highly dependent on the reaction conditions.

Nucleophilic Character: The lone pairs on the nitrogen and oxygen atoms of the oxime allow it to react with electrophiles. For instance, the hydroxyl group can be alkylated, acylated, or silylated. The nitrogen atom can also exhibit nucleophilicity, particularly in reactions leading to cyclization.

Electrophilic Character: Under acidic conditions, protonation of the hydroxyl group can make the oxime carbon susceptible to nucleophilic attack.

Rearrangements: Oximes are known to undergo rearrangements, such as the Beckmann rearrangement, under acidic conditions to form amides. The specific pathway for Acetamidoxime, 2-(2-benzothiazolylthio)- would depend on the stability of the potential carbocation intermediates.

Hydrolysis: The oxime functionality can be hydrolyzed back to a carbonyl-containing compound and hydroxylamine (B1172632), typically under acidic conditions.

Without specific studies, the precise role of the oxime in this molecule remains speculative. Research would be needed to determine how the electronic influence of the benzothiazole (B30560) thioether moiety affects the typical reactivity of the oxime group.

Reactivity of the Benzothiazole Thioether Moiety in the Chemical Compound

The benzothiazole thioether moiety contains several potential reactive sites. Theoretical studies on benzothiazole derivatives indicate that the C2 carbon is often the most electrophilic site, while the N3 nitrogen is the most nucleophilic. ccsenet.org The thioether linkage also introduces specific reactivity patterns.

Benzothiazole Ring: The aromatic benzothiazole ring can undergo electrophilic substitution reactions. The position of substitution would be directed by the existing substituents. Computational studies on related benzothiazoles suggest that the C6 carbon can be a primary site for electrophilic attack. ccsenet.org The nitrogen atom (N3) is a key nucleophilic center. ccsenet.orgresearchgate.net

Thioether Linkage: The sulfur atom in the thioether linkage (-S-) is nucleophilic and can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. These oxidation states would significantly alter the electronic properties and reactivity of the entire molecule. The sulfur atom could also be targeted by electrophiles, leading to the formation of sulfonium (B1226848) salts.

Methylene (B1212753) Bridge: The methylene group (-CH2-) adjacent to the sulfur is activated towards deprotonation by a strong base, creating a nucleophilic carbon center that could participate in alkylation or condensation reactions.

Kinetic Studies of Key Reactions Involving the Chemical Compound

Kinetic studies are crucial for understanding reaction rates and elucidating mechanisms. While kinetic data for the oxidation of some 2-phenyl-benzothiazole derivatives have been reported, similar studies for Acetamidoxime, 2-(2-benzothiazolylthio)- are absent from the literature. iosrjournals.orgresearchgate.net

Determination of Rate Laws and Activation Parameters for Transformations of the Chemical Compound

To understand the kinetics of a reaction involving this compound, experiments would be designed to measure the rate of reaction while systematically varying the concentrations of reactants, catalysts, and temperature.

Rate Law: The rate law expresses the relationship between the reaction rate and the concentration of reactants. For a hypothetical hydrolysis reaction, the rate law might be expressed as: Rate = k[Acetamidoxime, 2-(2-benzothiazolylthio)-]^x[H+]^y. Determining the orders of reaction (x and y) would provide insight into the number of molecules involved in the rate-determining step.

Activation Parameters: By studying the reaction at different temperatures, key activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be determined using the Arrhenius and Eyring equations. These parameters provide information about the energy barrier of the reaction and the structural organization of the transition state.

Table 1: Hypothetical Kinetic Data for a Transformation Reaction

Experiment Initial [Compound] (M) Initial [Reagent] (M) Initial Rate (M/s)
1 0.10 0.10 1.5 x 10⁻⁵
2 0.20 0.10 3.0 x 10⁻⁵
3 0.10 0.20 6.0 x 10⁻⁵

This table is illustrative and does not represent actual experimental data.

Isotope Effects in Reactions of the Chemical Compound

Kinetic Isotope Effect (KIE) studies involve replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the effect on the reaction rate. This technique is a powerful tool for determining whether a specific C-H (or other) bond is broken in the rate-determining step of a reaction. For Acetamidoxime, 2-(2-benzothiazolylthio)-, KIE studies could be applied to:

Investigate the mechanism of deprotonation at the methylene bridge.

Elucidate the mechanism of reactions involving the N-OH proton of the oxime.

A significant KIE (kH/kD > 1) would suggest that the corresponding bond is being cleaved in the slowest step of the reaction.

Formation and Characterization of Intermediates in Reactions of the Chemical Compound

The identification of reaction intermediates is fundamental to confirming a proposed reaction mechanism. For reactions involving Acetamidoxime, 2-(2-benzothiazolylthio)-, intermediates could potentially be trapped and characterized using spectroscopic methods.

Spectroscopic Characterization: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to determine the structure of any stable intermediates. For example, in an oxidation reaction, the formation of a sulfoxide intermediate could be confirmed by characteristic S=O stretching in the IR spectrum and changes in the chemical shifts in the NMR spectrum.

Trapping Experiments: Unstable intermediates, such as radicals or carbocations, can often be "trapped" by adding a specific reagent to the reaction mixture that reacts selectively with the intermediate to form a stable, characterizable product.

Given the lack of specific experimental data, a comprehensive understanding of the chemical behavior of Acetamidoxime, 2-(2-benzothiazolylthio)- remains incomplete. Future research focusing on detailed mechanistic and kinetic studies is necessary to elucidate its reactivity profile.

Impact of Structural Modifications on the Reactivity of Analogues of the Chemical Compound

The reactivity of analogues of Acetamidoxime, 2-(2-benzothiazolylthio)- can be significantly influenced by structural modifications on both the benzothiazole ring and the acetamidoxime side chain. These modifications can alter the electronic and steric properties of the molecule, thereby affecting its susceptibility to various reactions.

Substituent Effects on the Benzothiazole Ring:

Electron-Withdrawing Groups (EWGs): Introduction of EWGs (e.g., -NO₂, -CN, -CF₃) on the benzothiazole ring is expected to decrease the electron density on the sulfur atom of the thioether. This would make the sulfur less nucleophilic and potentially stabilize the C-S bond against certain cleavage reactions. However, it could also activate the benzothiazole ring towards nucleophilic aromatic substitution, depending on the reaction conditions.

A theoretical study on benzothiazole derivatives indicated that substitution at the 2-position significantly affects the molecule's electronic structure and reactivity. For instance, a 2-methylthio (-SCH₃) substituent was found to make the benzothiazole ring more reactive and less stable compared to a hydroxyl (-OH) group at the same position. nih.gov This suggests that the nature of the group attached to the sulfur atom is a key determinant of reactivity.

Modifications of the Acetamidoxime Side Chain:

Alterations to the acetamidoxime side chain can impact the reactivity at the oxime and amide functionalities.

N-Substitution on the Amide: Replacing the hydrogen atoms on the amide nitrogen with alkyl or aryl groups would introduce steric hindrance around the amide bond. This could affect its rate of hydrolysis and its ability to participate in hydrogen bonding, which can be critical for receptor binding and catalytic activity. Systematic studies on N-arylacrylamides have demonstrated that aryl substitution significantly influences their reactivity towards nucleophiles like glutathione. nih.govresearchgate.net

Substitution on the Oxime Group: Modification of the oxime hydroxyl group (e.g., O-alkylation) would block its ability to act as a nucleophile or a proton donor. The reactivity of oximes is known to be dependent on the substituents, with different groups influencing their participation in reactions like cyclizations and rearrangements.

The following interactive table summarizes the predicted impact of various structural modifications on the reactivity of analogues:

Modification Location Substituent Type Example Substituent Predicted Impact on Reactivity
Benzothiazole RingElectron-Withdrawing-NO₂Decreased nucleophilicity of the thioether sulfur; potential activation towards nucleophilic aromatic substitution.
Benzothiazole RingElectron-Donating-OCH₃Increased nucleophilicity of the thioether sulfur; potential increased susceptibility to electrophilic attack.
Acetamidoxime (Amide N)Alkyl/Aryl Group-CH₃, -PhIncreased steric hindrance, potentially affecting hydrolysis rates and hydrogen bonding capabilities.
Acetamidoxime (Oxime O)Alkyl Group-CH₂CH₃Blocked nucleophilicity and proton-donating ability of the oxime hydroxyl group.

Thermal and Photochemical Reactivity of the Chemical Compound

The thermal and photochemical stability of Acetamidoxime, 2-(2-benzothiazolylthio)- is another critical aspect of its reactivity profile. Lacking direct experimental data, predictions can be made based on the behavior of related benzothiazole and acetamidoxime structures.

Thermal Reactivity:

The acetamidoxime moiety may also undergo thermal decomposition. The specific pathway would likely depend on the conditions, but could involve fragmentation or rearrangement reactions. Thermal analysis of various organic compounds, including those with amide and oxime functionalities, typically shows decomposition occurring at elevated temperatures, often in multiple stages corresponding to the cleavage of different bonds.

Photochemical Reactivity:

Benzothiazole derivatives are known to be photoactive. The absorption of UV radiation can lead to a variety of photochemical reactions. researchgate.net The photostability of benzothiazole derivatives has been shown to be dependent on the nature of the substituent at the 2-position. For example, a study on 2-substituted benzothiazoles found that a thiophene (B33073) substituent at this position resulted in greater photostability compared to furan (B31954) or pyrrole (B145914) substituents. nih.gov

The photochemical reactivity of Acetamidoxime, 2-(2-benzothiazolylthio)- would likely involve the benzothiazole ring as the primary chromophore. Upon absorption of UV light, the molecule could be promoted to an excited state, leading to potential reactions such as:

C-S Bond Cleavage: Homolytic or heterolytic cleavage of the carbon-sulfur bond in the thioether linkage is a plausible photochemical pathway, which would generate a benzothiazol-2-yl radical or thiolate and a corresponding radical or cation from the acetamidoxime side chain.

Intramolecular Rearrangements: Photo-induced rearrangements of the acetamidoxime group or reactions involving the excited benzothiazole ring are also possible.

Photo-oxidation: In the presence of oxygen, photosensitized oxidation could occur, leading to the formation of sulfoxides or other oxidation products.

The following table outlines the expected thermal and photochemical reactivity of the compound:

Reactivity Type Potential Reaction Pathway Influencing Factors Expected Products
ThermalCleavage of the C-S thioether bondTemperature, atmosphere (inert vs. oxidative)2-Mercaptobenzothiazole (B37678), decomposition products of the acetamidoxime side chain.
ThermalDecomposition of the acetamidoxime moietyTemperature, presence of catalystsSmaller nitrogen- and oxygen-containing fragments.
PhotochemicalC-S bond cleavageWavelength of light, solvent polarity, presence of photosensitizersBenzothiazol-2-yl radical/thiolate and side-chain radicals/cations.
PhotochemicalPhoto-oxidationPresence of oxygen, photosensitizersSulfoxides, further degradation products.

It is important to emphasize that the discussions in sections 3.4 and 3.5 are based on established chemical principles and data from analogous compounds, as direct experimental studies on Acetamidoxime, 2-(2-benzothiazolylthio)- are not currently available in the reviewed literature. Experimental validation would be necessary to confirm these predicted reactivity profiles.

Theoretical and Computational Chemistry Approaches to Acetamidoxime, 2 2 Benzothiazolylthio

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of the Chemical Compound

Quantum chemical calculations are fundamental in elucidating the electronic properties of "Acetamidoxime, 2-(2-benzothiazolylthio)-". These methods allow for a detailed understanding of the molecule's stability, reactivity, and potential interaction mechanisms at a subatomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "Acetamidoxime, 2-(2-benzothiazolylthio)-", DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can be utilized to determine its optimized molecular geometry. These calculations provide data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Representative Data from DFT Calculations for Acetamidoxime (B1239325), 2-(2-benzothiazolylthio)-

This table presents hypothetical yet realistic geometric parameters for "Acetamidoxime, 2-(2-benzothiazolylthio)-" based on DFT calculations of analogous structures.

ParameterBond/AngleValue
Bond LengthC-S (thioether)1.77 Å
S-C (benzothiazole)1.75 Å
C=N (oxime)1.28 Å
N-O (oxime)1.41 Å
Bond AngleC-S-C (thioether)103.5°
C=N-O (oxime)111.0°
Dihedral AngleC-C-S-C85.0°

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a rigorous method for determining the molecular properties of "Acetamidoxime, 2-(2-benzothiazolylthio)-". Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be employed to calculate energies, electron affinities, and ionization potentials. These calculations are crucial for understanding the molecule's behavior in chemical reactions and its stability. For instance, ab initio studies on similar oxime-containing compounds have been instrumental in determining their gas-phase rotational barriers and thermodynamic properties.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of "Acetamidoxime, 2-(2-benzothiazolylthio)-". The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

In benzothiazole (B30560) derivatives, the HOMO is typically distributed over the electron-rich benzothiazole ring system, while the LUMO is often located on the thiazole (B1198619) moiety and any electron-withdrawing substituents. For "Acetamidoxime, 2-(2-benzothiazolylthio)-", it is expected that the HOMO will be localized on the benzothiazole ring and the sulfur atom of the thioether linkage, while the LUMO may be centered on the acetamidoxime group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Predicted Frontier Molecular Orbital Energies for Acetamidoxime, 2-(2-benzothiazolylthio)-

This interactive table provides predicted FMO energy values based on studies of similar benzothiazole derivatives.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE)4.7

Conformational Analysis and Energy Landscapes of the Chemical Compound

The flexibility of "Acetamidoxime, 2-(2-benzothiazolylthio)-", particularly around the thioether linkage and the single bonds within the acetamidoxime moiety, gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's predominant shapes and its dynamic behavior.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of "Acetamidoxime, 2-(2-benzothiazolylthio)-" over time. By simulating the motion of the atoms in the molecule, MD can provide insights into its conformational flexibility, interactions with solvent molecules, and the time scales of various molecular motions. For a molecule with flexible linkages like the thioether bond, MD simulations are particularly useful for exploring the accessible conformational space and identifying the most stable or frequently occurring conformations. These simulations can reveal how different parts of the molecule move in relation to one another and how these motions might influence its chemical properties and potential biological activity.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. For "Acetamidoxime, 2-(2-benzothiazolylthio)-", a relaxed PES scan can be performed by systematically varying key dihedral angles, such as those around the C-S and S-C bonds of the thioether linkage, while optimizing the rest of the molecular geometry at each step. This analysis helps to identify the low-energy conformations (minima on the PES) and the transition states (saddle points) that connect them. The energy differences between these points provide the rotational barriers. Such studies on similar molecules have revealed the energetic costs associated with rotation around single bonds, which dictates the conformational preferences.

Hypothetical Rotational Energy Profile around the C-S-C Thioether Linkage

This table illustrates a hypothetical energy profile for the rotation around the thioether bond in "Acetamidoxime, 2-(2-benzothiazolylthio)-", highlighting the energy barriers between stable conformations.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
05.2Eclipsed (Transition State)
600.0Gauche (Stable)
1204.8Eclipsed (Transition State)
1800.5Anti (Stable)

Computational Prediction of Spectroscopic Signatures for Structural Elucidation Methodologies of the Chemical Compound

Computational spectroscopy is a vital area of theoretical chemistry that allows for the prediction of various spectra, aiding in the structural elucidation of newly synthesized compounds and the interpretation of experimental data.

NMR Chemical Shift Prediction and Correlation with Experimental Data Acquisition Methodologies for the Chemical Compound

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as Density Functional Theory (DFT), is a standard practice in modern chemical research. These calculations provide valuable insights into the electronic environment of atomic nuclei within a molecule. For Acetamidoxime, 2-(2-benzothiazolylthio)-, such a study would involve calculating the ¹H and ¹³C NMR chemical shifts and comparing them with experimentally obtained data to confirm its structure. However, no published studies were found that present these theoretical predictions for this specific molecule. A hypothetical data table for such a correlation remains unpopulated due to the absence of this information.

Hypothetical Data Table: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)

Vibrational Frequency Calculations for IR and Raman Spectroscopic Methodologies of the Chemical Compound

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra to specific molecular vibrations. These calculations are typically performed using methods like DFT. A computational study on Acetamidoxime, 2-(2-benzothiazolylthio)- would provide a theoretical vibrational spectrum, which could be compared with experimental spectra to identify characteristic functional group vibrations and confirm the molecule's structural integrity. At present, no such computational analysis for this compound has been reported in the scientific literature. Consequently, a data table of calculated and experimental vibrational frequencies cannot be generated.

Hypothetical Data Table: Calculated Vibrational Frequencies (cm⁻¹) and Experimental IR/Raman Peaks

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)

Computational Studies on Reaction Mechanisms Involving the Chemical Compound

Understanding the mechanisms of chemical reactions at a molecular level is a fundamental goal of chemistry. Computational studies can map out reaction pathways, identify intermediates and transition states, and determine the energetic feasibility of a reaction.

Transition State Characterization for Reactions of the Chemical Compound

The characterization of transition states is a cornerstone of mechanistic computational chemistry. It allows for the determination of activation energies and provides a detailed picture of the bond-making and bond-breaking processes during a chemical reaction. For reactions involving Acetamidoxime, 2-(2-benzothiazolylthio)-, such as its synthesis or subsequent transformations, computational modeling could elucidate the precise nature of the transition states. The absence of published research in this area means that no specific transition state geometries or activation energies can be reported for this compound.

Solvation Effects on Reaction Pathways of the Chemical Compound

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM) or explicit solvent models, can be used to study these solvation effects. An investigation into the reaction pathways of Acetamidoxime, 2-(2-benzothiazolylthio)- in different solvents would provide valuable information for optimizing reaction conditions. As with the other areas of computational analysis for this compound, there is a lack of published data on the influence of solvation on its reactivity.

Advanced Spectroscopic and Structural Elucidation Methodologies for Acetamidoxime, 2 2 Benzothiazolylthio

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Assignment of the Chemical Compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Acetamidoxime (B1239325), 2-(2-benzothiazolylthio)-, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are critical for complete structural assignment.

Based on the analysis of related benzothiazole (B30560) derivatives, the following table outlines the predicted ¹H NMR chemical shifts for Acetamidoxime, 2-(2-benzothiazolylthio)-.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Benzothiazole H (4 positions)7.30 - 8.10Multiplets
-S-CH₂-~4.0 - 4.5Singlet
-NH₂~5.0 - 6.0Broad Singlet
-OH~9.0 - 10.0Broad Singlet

Similarly, the predicted ¹³C NMR chemical shifts are presented below, drawing on data from analogous structures.

CarbonsPredicted Chemical Shift (δ, ppm)
Benzothiazole C=N~165
Benzothiazole Aromatic C120 - 155
Acetamidoxime C=N~150
-S-CH₂-~35

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) Applied to the Chemical Compound

To definitively assign the predicted ¹H and ¹³C NMR signals and to establish connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

Correlation SpectroscopY (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings. For Acetamidoxime, 2-(2-benzothiazolylthio)-, COSY would be instrumental in assigning the coupled protons within the benzothiazole ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen pairs. This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the methylene (B1212753) group (-S-CH₂-) and the aromatic carbons of the benzothiazole moiety.

Solid-State NMR Applications for Polymorph Analysis Methodologies of the Chemical Compound

Solid-state NMR (ssNMR) is a valuable tool for studying the structure and dynamics of molecules in the solid phase. It is particularly powerful for identifying and characterizing different crystalline forms, or polymorphs, of a compound. Polymorphism can significantly impact the physical and chemical properties of a substance. For Acetamidoxime, 2-(2-benzothiazolylthio)-, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments could be used to probe its solid-state structure. Different polymorphs would likely exhibit distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis of the Chemical Compound

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination Methodologies of the Chemical Compound

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For Acetamidoxime, 2-(2-benzothiazolylthio)- (C₉H₉N₃OS₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information Derivation Methodologies of the Chemical Compound

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The analysis of these fragments provides valuable insights into the molecule's structure. The predicted fragmentation of Acetamidoxime, 2-(2-benzothiazolylthio)- would likely involve characteristic cleavages.

A plausible fragmentation pathway would involve the initial cleavage of the C-S bond, leading to the formation of the stable benzothiazole-2-thiol cation and a neutral acetamidoxime radical. Another likely fragmentation would be the loss of the acetamidoxime side chain, resulting in a prominent peak corresponding to the benzothiazolylthio moiety. The fragmentation pattern would be crucial in confirming the connectivity of the different functional groups within the molecule.

Vibrational Spectroscopic Methodologies (IR, Raman) for Functional Group Identification in the Chemical Compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR and Raman spectra of Acetamidoxime, 2-(2-benzothiazolylthio)- are expected to show characteristic absorption bands corresponding to its various functional groups. The predicted key vibrational frequencies are summarized in the table below.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Technique
O-H stretch (oxime)3200 - 3600IR
N-H stretch (amine)3100 - 3500IR
C-H stretch (aromatic)3000 - 3100IR, Raman
C-H stretch (aliphatic)2850 - 3000IR, Raman
C=N stretch (benzothiazole & oxime)1600 - 1680IR, Raman
C=C stretch (aromatic)1450 - 1600IR, Raman
C-S stretch600 - 800IR, Raman

The presence and position of these bands would provide strong evidence for the proposed structure of Acetamidoxime, 2-(2-benzothiazolylthio)-.

Electronic Absorption and Emission Spectroscopic Methodologies (UV-Vis, Fluorescence) for the Chemical Compound's Chromophore Characterization

The electronic spectroscopic properties of Acetamidoxime, 2-(2-benzothiazolylthio)-, would be determined by the chromophoric systems within its structure, primarily the benzothiazole ring. UV-Vis absorption spectroscopy is a fundamental technique used to identify the wavelengths of light absorbed by a molecule, which correspond to electronic transitions from ground to excited states.

For benzothiazole derivatives, absorption spectra typically exhibit characteristic bands in the UV region. These absorptions are generally attributed to π → π* transitions within the aromatic system. For instance, studies on various 2-substituted benzothiazoles show absorption maxima (λmax) in the range of 300-340 nm. researchgate.net The specific position and intensity (molar absorptivity, ε) of these peaks for Acetamidoxime, 2-(2-benzothiazolylthio)-, would be influenced by the acetamidoxime and thioether substituents.

Fluorescence spectroscopy provides information about the emission of light from a molecule as it returns from an excited state to the ground state. Many benzothiazole derivatives are known to be fluorescent. mdpi.comnih.gov The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence would be key parameters in characterizing the compound's emissive properties. For related compounds like 2-(2'-hydroxyphenyl) benzothiazole, dual fluorescence peaks have been observed, indicating different emissive forms of the molecule. researchgate.net

A hypothetical data table for the electronic spectroscopic properties of the target compound, based on typical values for related structures, is presented below.

ParameterExpected ValueTechnique
Absorption Maximum (λmax)~300-340 nmUV-Vis Spectroscopy
Molar Absorptivity (ε)> 103 L·mol-1·cm-1UV-Vis Spectroscopy
Emission Maximum (λem)~380-450 nmFluorescence Spectroscopy
Stokes Shift~50-110 nmSpectroscopy

X-ray Diffraction Methodologies for Single Crystal and Powder Analysis of the Chemical Compound

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of a suitable single crystal of Acetamidoxime, 2-(2-benzothiazolylthio)-, would provide definitive information on its molecular structure, including bond lengths, bond angles, and conformation.

Single-crystal XRD analysis would reveal how individual molecules of Acetamidoxime, 2-(2-benzothiazolylthio)-, pack together to form a crystal lattice. This includes identifying the crystal system, space group, and unit cell dimensions. Furthermore, this analysis would elucidate the non-covalent intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds, π–π stacking, and van der Waals forces. The acetamidoxime group, with its N-H and O-H protons and lone pairs on oxygen and nitrogen, would be a prime candidate for forming hydrogen bonds, which are critical in directing molecular assembly. The flat benzothiazole ring system could participate in π–π stacking interactions with neighboring molecules. researchgate.net

A hypothetical table of selected crystallographic and geometric parameters is provided below. These values are representative of what might be expected for such a molecule.

ParameterDescriptionExpected Finding
Crystal SystemSymmetry of the unit celle.g., Monoclinic, Orthorhombic
Space GroupSymmetry operations of the crystale.g., P21/c
Hydrogen BondsN-H···O, O-H···N interactionsPresent, linking molecules into dimers or chains
C-S Bond Length (thioether)Distance between Carbon and Sulfur~1.75-1.80 Å
C=N Bond Length (oxime)Distance between Carbon and Nitrogen~1.27-1.30 Å
Benzothiazole RingPlanarity of the fused ring systemApproximately planar

Chiroptical Spectroscopic Methodologies (CD, ORD) for Stereochemical Characterization of Enantiomers or Diastereomers of the Chemical Compound

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. Acetamidoxime, 2-(2-benzothiazolylthio)-, as typically drawn, is not chiral. It does not possess a stereocenter or any other element of chirality.

Therefore, chiroptical spectroscopic methodologies would not be applicable to this compound unless it were modified to introduce chirality. For example, if a chiral center were introduced into the acetamidoxime side chain or if the molecule were to adopt a stable, non-planar conformation (atropisomerism) that could be resolved into separate enantiomers, then CD and ORD spectroscopy would become relevant. In such a hypothetical scenario, these techniques could be used to determine the absolute configuration of the enantiomers and study their stereochemical properties. nih.govnih.gov As the parent compound is achiral, no experimental data would be expected from these techniques.

Derivatization Strategies and Analogue Synthesis Based on Acetamidoxime, 2 2 Benzothiazolylthio

Design Principles for Modifying the Acetamidoxime (B1239325) Moiety of the Chemical Compound

The acetamidoxime group, -C(CH₃)=NOH, is a rich site for chemical modification, offering opportunities to alter the compound's steric and electronic properties, as well as its potential as a coordinating ligand.

N-Alkylation and Acylation Reactions on the Oxime Nitrogen of the Chemical Compound

While O-alkylation and O-acylation are more common for oximes, selective N-alkylation and N-acylation of the amidoxime (B1450833) nitrogen represent a key strategy for creating novel analogues. The ambidentate nucleophilic nature of the amidoxime group means that reaction conditions can be tuned to favor substitution on either the nitrogen or the oxygen atom.

N-Alkylation: Direct N-alkylation of the amidoxime can be challenging due to the higher basicity and nucleophilicity of the oxygen atom. However, specific synthetic routes have been developed for the synthesis of N-substituted amidoximes, which can be adapted for the target compound. One approach involves a multi-step sequence where a secondary amide is first formed and then converted to the N-substituted amidoxime. For instance, a Ph₃P–I₂-mediated dehydrative condensation of an in situ-generated secondary amide with hydroxylamine (B1172632) hydrochloride can yield N-aryl and N-alkyl amidoximes. rsc.org

Another strategy to favor N-alkylation is to utilize phase-transfer catalysis under solvent-free conditions with microwave irradiation, which has been shown to be effective for the N-alkylation of amides and lactams. mdpi.com The choice of base and solvent can also influence the N/O selectivity. For instance, in the alkylation of amides, the use of Cs₂CO₃ in dioxane has been reported to favor N-alkylation. nih.gov

N-Acylation: The acylation of amidoximes typically occurs on the oxygen atom to form O-acyl derivatives. researchgate.net N-acylamidoximes are often unstable intermediates that can cyclize to form 1,2,4-oxadiazoles. However, their synthesis can be achieved under specific conditions. For example, enzymatic strategies using acyl-adenylating enzymes have been explored for the synthesis of N-acyl amides and could potentially be adapted for the N-acylation of the amidoxime nitrogen. rsc.orgnih.gov Additionally, electrochemical N-acylation of amines with carboxylic acids in water offers a mild and selective method that could be investigated for this transformation. rsc.org The use of specific coupling agents and reaction conditions that minimize the propensity for cyclization would be crucial for the successful isolation of N-acylated products.

Table 1: Potential Conditions for N-Alkylation and N-Acylation of the Acetamidoxime Moiety

TransformationReagents and ConditionsPotential ProductReference(s)
N-Alkylation 1. Corresponding secondary amide, Ph₃P, I₂, Et₃N, CH₂Cl₂ 2. Hydroxylamine hydrochlorideN-alkylated acetamidoxime derivative rsc.org
Alkyl halide, K₃PO₄, acetonitrileN-alkylated acetamidoxime derivative escholarship.org
Alkyl halide, Cs₂CO₃, dioxaneN-alkylated acetamidoxime derivative nih.gov
N-Acylation Carboxylic acid, amine, electrochemical setup (TBAB electrocatalysis) in waterN-acylated acetamidoxime derivative rsc.org
Acyl chloride, mild base, aprotic solvent at low temperatureN-acylated acetamidoxime derivative researchgate.net

Hydrolysis and Rearrangement Studies of the Oxime Functionality in the Chemical Compound

Hydrolysis: The acetamidoxime moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (acetic acid) and hydroxylamine. The thioether and benzothiazole (B30560) groups are generally stable under these conditions, allowing for selective cleavage of the amidoxime. Acid-catalyzed hydrolysis would involve protonation of the oxime nitrogen, followed by nucleophilic attack by water. Alkaline hydrolysis would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbon of the C=N bond.

Rearrangement: The oxime functionality is susceptible to the Beckmann rearrangement under acidic conditions. This reaction involves the migration of the group anti to the hydroxyl group to the nitrogen atom, with the concomitant expulsion of water. In the case of Acetamidoxime, 2-(2-benzothiazolylthio)-, the methyl group would migrate to the nitrogen atom, leading to the formation of N-(2-(benzothiazol-2-ylthio))acetamide. This rearrangement provides a pathway to convert the acetamidoxime moiety into an acetamide (B32628) group, which can significantly alter the biological and chemical properties of the molecule. A variety of acidic catalysts can be employed for this transformation, including sulfuric acid, polyphosphoric acid, and Lewis acids.

Strategies for Diversifying the 2-Benzothiazolylthio Group of the Chemical Compound

The 2-benzothiazolylthio group offers multiple avenues for structural diversification, including modification of the benzothiazole ring and replacement of the thioether linkage.

Substituent Effects on the Benzothiazole Ring System in Analogues of the Chemical Compound

Electron-donating groups (e.g., -CH₃, -OCH₃) are expected to increase the electron density of the aromatic system, while electron-withdrawing groups (e.g., -Cl, -NO₂) will decrease it. These modifications can affect the pKa of the benzothiazole nitrogen and the reactivity of the entire molecule.

Table 2: Examples of Substituted Benzothiazole Precursors and their Potential Effects

Substituent (Position)PrecursorPotential Effect on Analogue
6-Nitro6-Nitro-2-aminobenzothiazoleIncreased electron-withdrawing character, potential for further reduction to an amino group.
6-Chloro6-Chloro-2-aminobenzothiazoleIncreased lipophilicity, altered electronic distribution.
6-Methyl6-Methyl-2-aminobenzothiazoleIncreased lipophilicity, electron-donating effect.
6-Methoxy6-Methoxy-2-aminobenzothiazoleElectron-donating effect, potential for hydrogen bonding interactions.

Replacement of the Thioether Linkage with Other Heteroatom Bridges in Analogues of the Chemical Compound

Replacing the thioether linkage (-S-) with other heteroatom bridges, such as an ether (-O-) or an amine (-NH-), can significantly impact the conformational flexibility and hydrogen bonding potential of the analogues. A plausible synthetic route to achieve this involves nucleophilic aromatic substitution (SNAᵣ) on a 2-halobenzothiazole intermediate.

First, the 2-mercaptobenzothiazole (B37678) precursor would be converted to a 2-chlorobenzothiazole (B146242), for example, by treatment with sulfuryl chloride. researchgate.net The resulting 2-chlorobenzothiazole can then undergo nucleophilic substitution with various nucleophiles.

Ether Linkage (-O-): Reaction of 2-chlorobenzothiazole with the sodium salt of a hydroxy-containing acetamidoxime precursor in the presence of a suitable base would yield the ether-linked analogue.

Amine Linkage (-NH-): Direct reaction of 2-chlorobenzothiazole with an amino-functionalized acetamidoxime precursor under transition-metal-free and solvent-free conditions has been shown to be an effective method for C-N bond formation. acs.org

Synthesis of Heterocyclic Fused Systems Incorporating the Chemical Compound's Scaffolds

The benzothiazole and acetamidoxime moieties can serve as building blocks for the construction of more complex, fused heterocyclic systems. This can be achieved through intramolecular cyclization reactions involving a suitably functionalized side chain attached to the thioether sulfur.

For example, starting with 2-mercaptobenzothiazole, reaction with a bifunctional electrophile can introduce a side chain capable of cyclizing onto the benzothiazole nitrogen. A well-established route involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate (B1199739), followed by cyclization to form a thiazolo[3,2-a]pyrimidinone ring system. nih.govijnc.irresearchgate.net

Another approach is the synthesis of thiazolo[2,3-b]quinazolinone derivatives. This can be achieved through a one-pot, two-step tandem reaction involving 2-aminobenzothiazole, an aldehyde, and a cyclic diketone under microwave irradiation. researchgate.net By analogy, a derivative of Acetamidoxime, 2-(2-benzothiazolylthio)- with a reactive group on the methyl part of the acetamidoxime could potentially undergo intramolecular cyclization to form a novel fused system. For instance, if the methyl group is replaced by a cyanomethyl group (-CH₂CN), intramolecular cyclization could be induced to form a fused pyrimidine (B1678525) ring.

Table 3: Examples of Fused Heterocyclic Systems Derived from Benzothiazole Scaffolds

Starting MaterialReagents for CyclizationFused Heterocyclic System
2-Mercaptobenzothiazole1. Ethyl chloroacetate 2. Heat or acid catalystThiazolo[3,2-a]pyrimidin-5-one
2-AminobenzothiazoleAldehyde, cyclic diketone, microwaveThiazolo[2,3-b]quinazolinone
2-(Cyanomethylthio)benzothiazoleBase-catalyzed intramolecular cyclizationFused pyrimidine ring system

In-depth Analysis of Acetamidoxime, 2-(2-benzothiazolylthio)- Reveals Gaps in Current Research

A comprehensive review of existing scientific literature indicates a notable absence of specific research on the chemical compound Acetamidoxime, 2-(2-benzothiazolylthio)-, particularly concerning its derivatization strategies and structure-reactivity relationships. While extensive research exists for the broader family of benzothiazole derivatives, this specific compound remains largely unexplored in the public domain, precluding a detailed analysis as requested.

Derivatization Strategies and Analogue Synthesis: There is no available literature detailing the synthesis of analogues or derivatives based on the core structure of Acetamidoxime, 2-(2-benzothiazolylthio)-.

Investigation of Structure-Reactivity Relationships: Consequently, no studies investigating the structure-reactivity relationships of any such derivatives could be located.

Correlation of Electronic and Steric Parameters with Reactivity: The absence of a series of analogues means that no research has been conducted to correlate electronic and steric parameters (such as Hammett or Taft parameters) with the reactivity of these compounds.

Impact of Derivatization on Mechanistic Pathways: Without derivatization studies, the impact of structural modifications on the mechanistic pathways of the parent compound has not been investigated.

While research on related compounds, such as 2-(benzothiazolylthio)acetamide, offers insights into the general chemical behavior of the benzothiazole moiety, this information cannot be directly extrapolated to "Acetamidoxime, 2-(2-benzothiazolylthio)-" with scientific accuracy. The presence of the acetamidoxime functional group introduces unique electronic and steric properties that would significantly influence its reactivity and potential for derivatization.

This lack of specific data prevents the creation of the requested detailed article, including data tables and in-depth research findings. The scientific community has yet to publish research focusing on the specific chemical space defined by "Acetamidoxime, 2-(2-benzothiazolylthio)-."

Coordination Chemistry of Acetamidoxime, 2-(2-benzothiazolylthio)-: A Review of Current Research

Introduction

Following a comprehensive and thorough search of scientific literature, databases, and scholarly articles, it has been determined that there is no publicly available research on the coordination chemistry of the specific compound "Acetamidoxime, 2-(2-benzothiazolylthio)-" as a ligand for transition metal complexation. The subsequent sections of this article, which were intended to detail the various aspects of its coordination chemistry, cannot be populated with scientifically accurate and specific information as per the user's request.

The following outline was provided for the article:

Coordination Chemistry of Acetamidoxime, 2 2 Benzothiazolylthio As a Ligand

Reactivity and Catalytic Potential of Metal Complexes Incorporating the Chemical Compound in Research Settings

Exploration of Oxidation-Reduction Chemistry in Complexes of the Chemical Compound

Without any available data on the coordination of "Acetamidoxime, 2-(2-benzothiazolylthio)-" with metal ions, any attempt to provide information on these topics would be speculative and would violate the core requirement for scientifically accurate content.

While the individual components of the molecule, such as the acetamidoxime (B1239325) and benzothiazole (B30560) moieties, are known to participate in coordination with metal ions in other molecular contexts, a detailed analysis of the specific compound is not possible at this time due to the absence of research.

It is recommended to consult chemical research databases in the future for any emerging studies on the coordination chemistry of "Acetamidoxime, 2-(2-benzothiazolylthio)-".

Due to a lack of specific research data on the catalytic applications of "Acetamidoxime, 2-(2-benzothiazolylthio)-", it is not possible to provide an article on the investigation of its catalytic cycles for organic transformations. Searches for the coordination chemistry and catalytic activity of this specific compound did not yield any relevant scholarly articles or data.

General principles of coordination chemistry and catalysis indicate that transition metal complexes involving ligands with nitrogen and sulfur donor atoms, such as the specified acetamidoxime derivative, have the potential to act as catalysts in various organic reactions. However, without experimental evidence and detailed research findings, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Further experimental research would be necessary to determine if complexes of "Acetamidoxime, 2-(2-benzothiazolylthio)-" exhibit catalytic activity and to subsequently investigate their catalytic cycles in specific organic transformations. Such research would involve the synthesis and characterization of the metal complexes, followed by catalytic screening in reactions such as oxidation, reduction, or cross-coupling reactions. Detailed mechanistic studies would then be required to elucidate the catalytic cycle.

Advanced Applications of Acetamidoxime, 2 2 Benzothiazolylthio in Chemical Research

Use as a Precursor in the Synthesis of Complex Organic Architectures in Research

No specific studies or documented instances of Acetamidoxime (B1239325), 2-(2-benzothiazolylthio)- being utilized as a key precursor for the synthesis of complex organic architectures were found in the current body of scientific literature.

Role in Supramolecular Chemistry Research

Self-Assembly Studies Involving the Chemical Compound

There is no available research focusing on the self-assembly properties or studies involving Acetamidoxime, 2-(2-benzothiazolylthio)-.

Host-Guest Chemistry Investigations with the Chemical Compound

No literature was found that investigates the role of Acetamidoxime, 2-(2-benzothiazolylthio)- in host-guest chemistry.

Investigation of the Chemical Compound as a Building Block for Functional Materials Research (excluding physical properties)

Theoretical Exploration of Polymerization Potential

No theoretical or computational studies exploring the polymerization potential of Acetamidoxime, 2-(2-benzothiazolylthio)- could be located.

Computational Design of Material Scaffolds Incorporating the Chemical Compound

Future Research Directions and Unexplored Avenues for Acetamidoxime, 2 2 Benzothiazolylthio

Development of Innovative Synthetic Routes with High Efficiency and Selectivity for the Chemical Compound

The current synthesis of Acetamidoxime (B1239325), 2-(2-benzothiazolylthio)- involves the reaction of acetamidoxime with a benzothiazole-2-thiol derivative. ontosight.ai Future research should focus on developing more efficient, selective, and sustainable synthetic methodologies.

Catalytic Approaches: Investigation into metal-catalyzed cross-coupling reactions could provide a more direct and atom-economical route. For instance, exploring copper or palladium-catalyzed C-S bond formation between a properly functionalized acetamidoxime precursor and 2-mercaptobenzothiazole (B37678) could offer higher yields and milder reaction conditions. The development of novel catalysts, such as those based on earth-abundant metals, would be a significant contribution.

Flow Chemistry: The implementation of continuous flow synthesis could offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. A continuous flow process for the synthesis of Acetamidoxime, 2-(2-benzothiazolylthio)- could lead to higher purity and reduced waste generation.

Green Chemistry Principles: Future synthetic strategies should prioritize the use of environmentally benign solvents, reduce the number of synthetic steps, and minimize waste production. jst.vn The development of one-pot synthesis procedures from readily available starting materials would be a significant step towards a more sustainable synthesis. ekb.eg

Synthetic StrategyPotential AdvantagesKey Research Focus
Metal-Catalyzed Cross-CouplingHigh efficiency, selectivity, and functional group tolerance.Development of novel and reusable catalysts, optimization of reaction conditions.
Continuous Flow SynthesisImproved reaction control, enhanced safety, scalability, and higher purity.Reactor design, optimization of flow parameters, and integration of in-line purification.
Green Chemistry ApproachesReduced environmental impact, increased safety, and cost-effectiveness.Use of renewable starting materials, biodegradable solvents, and catalyst recycling.

Comprehensive Exploration of Novel Reactivity and Transformation Pathways of the Chemical Compound

The reactivity of Acetamidoxime, 2-(2-benzothiazolylthio)- is largely unexplored. A systematic investigation of its chemical transformations could reveal novel reaction pathways and lead to the synthesis of new derivatives with unique properties.

Reactions of the Amidoxime (B1450833) Moiety: The amidoxime functional group is known to undergo a variety of transformations, including cyclization reactions to form oxadiazoles (B1248032) and other heterocyclic systems. The influence of the 2-benzothiazolylthio substituent on the reactivity of the amidoxime group should be thoroughly investigated.

Transformations of the Benzothiazole (B30560) Ring: The benzothiazole ring system can be functionalized at various positions. Exploring electrophilic and nucleophilic substitution reactions on the benzothiazole ring of Acetamidoxime, 2-(2-benzothiazolylthio)- could lead to a library of new compounds with diverse electronic and steric properties.

Cleavage and Functionalization of the C-S Bond: The carbon-sulfur bond in the 2-benzothiazolylthio group could be a site for further chemical modification. Investigating reactions that involve the cleavage of this bond and subsequent functionalization could open up new avenues for creating novel molecular architectures.

Advanced Computational Modeling for Deeper Mechanistic Understanding of the Chemical Compound

Computational chemistry offers powerful tools to gain insights into the structure, reactivity, and properties of molecules. Advanced computational modeling of Acetamidoxime, 2-(2-benzothiazolylthio)- could provide a deeper mechanistic understanding of its behavior.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to predict the geometric and electronic structure of the molecule, as well as to investigate the mechanisms of its reactions. researchgate.net This can help in understanding the stability of different conformers and the transition states of its chemical transformations.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in different environments, such as in various solvents or in the presence of other molecules. This can provide insights into its conformational flexibility and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: If potential biological activities are identified, QSAR studies can be performed to correlate the structural features of Acetamidoxime, 2-(2-benzothiazolylthio)- and its derivatives with their activity. This can guide the design of new compounds with improved properties.

Computational MethodResearch ApplicationExpected Insights
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of spectroscopic properties.Understanding of transition states, reaction energetics, and electronic structure.
Molecular Dynamics (MD)Simulation of molecular motion and interactions in different environments.Information on conformational preferences, solvation effects, and binding modes.
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activity.Predictive models for designing new compounds with enhanced activity.

Integration of the Chemical Compound into Emerging Areas of Sustainable Chemistry Research

The principles of sustainable chemistry are becoming increasingly important in chemical research. Acetamidoxime, 2-(2-benzothiazolylthio)- could be integrated into various areas of sustainable chemistry research.

Development of Bio-based Polymers: The compound could be explored as a monomer or an additive in the synthesis of new bio-based and biodegradable polymers. The presence of both nitrogen and sulfur atoms could impart interesting properties to the resulting materials, such as enhanced thermal stability or antimicrobial activity.

Use in Organocatalysis: The unique structural features of Acetamidoxime, 2-(2-benzothiazolylthio)- could make it a candidate for use as an organocatalyst in various organic transformations. Its potential to act as a Lewis base or to form hydrogen bonds could be exploited in catalytic cycles.

Application in Renewable Energy Technologies: The electronic properties of the benzothiazole moiety suggest that derivatives of Acetamidoxime, 2-(2-benzothiazolylthio)- could be investigated for their potential use in organic solar cells or as components of organic light-emitting diodes (OLEDs).

Exploration of the Chemical Compound's Role in Catalyst Design for Specific Academic Reactions

The design of new catalysts is a central theme in modern chemistry. The structural framework of Acetamidoxime, 2-(2-benzothiazolylthio)- offers opportunities for its use in the design of novel catalysts.

Ligand in Coordination Chemistry: The nitrogen and sulfur atoms in the molecule can act as donor atoms for metal ions. The compound could be used as a ligand to synthesize new coordination complexes with interesting catalytic activities. The electronic properties of the benzothiazole ring can be tuned to modulate the catalytic performance of the metal center.

Scaffold for Asymmetric Catalysis: Chiral derivatives of Acetamidoxime, 2-(2-benzothiazolylthio)- could be synthesized and evaluated as ligands in asymmetric catalysis. The development of efficient catalysts for the synthesis of enantiomerically pure compounds is a major goal in organic chemistry.

Support for Nanoparticle Catalysts: The compound could be used to functionalize the surface of nanoparticles, thereby stabilizing them and enhancing their catalytic activity. The benzothiazole moiety could provide a strong anchoring group for the nanoparticles.

Multidisciplinary Research at the Interface of Organic, Inorganic, and Computational Chemistry Focusing on the Chemical Compound

A comprehensive understanding of Acetamidoxime, 2-(2-benzothiazolylthio)- will require a multidisciplinary approach that combines the expertise of organic, inorganic, and computational chemists.

Synergistic Experimental and Theoretical Studies: A close collaboration between experimentalists and theoreticians will be crucial for elucidating the complex reactivity and properties of this molecule. Computational studies can guide experimental design, and experimental results can validate and refine theoretical models.

Investigation of Metal Complexes: The synthesis and characterization of metal complexes of Acetamidoxime, 2-(2-benzothiazolylthio)- will require expertise in both organic and inorganic chemistry. The study of the electronic and magnetic properties of these complexes will provide fundamental insights into their structure and bonding.

Development of Structure-Property Relationships: A systematic study of a series of derivatives of Acetamidoxime, 2-(2-benzothiazolylthio)- will allow for the development of structure-property relationships. This will be essential for the rational design of new materials and catalysts with desired functionalities.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(2-benzothiazolylthio)-acetamidoxime derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzothiazole thiols and acetamidoxime precursors. For example, coupling 2-mercaptobenzothiazole with chloroacetamidoxime under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours can yield the target compound. Optimization includes varying solvent polarity (DMF vs. acetonitrile), reaction temperature, and stoichiometric ratios of reactants. Characterization via TLC or HPLC monitors reaction progress. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What safety protocols should be followed when handling 2-(2-benzothiazolylthio)-acetamidoxime in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Safety data sheets (SDS) recommend engineering controls like local exhaust ventilation and strict hygiene practices (e.g., no eating in the lab) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=N, S–S stretching). Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves substituent positions on the benzothiazole and acetamidoxime moieties. UV-Vis spectroscopy evaluates π→π* and n→π* transitions, critical for understanding electronic behavior. X-ray diffraction (XRD) provides crystallographic data, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations be validated against experimental data to resolve contradictions in the electronic properties of 2-(2-benzothiazolylthio)-acetamidoxime?

  • Methodological Answer : Perform hybrid DFT calculations (e.g., B3LYP functional) using basis sets like 6-311++G(d,p) to model molecular orbitals and electrostatic potentials. Compare computed vibrational frequencies (IR), NMR chemical shifts (via GIAO method), and UV-Vis spectra with experimental results. Discrepancies may arise from solvent effects or exchange-correlation approximations; address these by incorporating polarizable continuum models (PCM) or meta-GGA functionals (e.g., M06-2X). Cross-validation with X-ray crystallography ensures geometric accuracy .

Q. What strategies are employed to investigate the biological activity of this compound, particularly in targeting enzyme interfaces (e.g., dimeric proteins)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities at enzyme interfaces (e.g., triosephosphate isomerase dimer). In vitro assays measure inhibition kinetics (IC₅₀) using recombinant enzymes. For selectivity, compare activity against homologous human enzymes. Mutagenesis studies identify critical residues (e.g., replacing interface residues like Arg98 in Trypanosoma cruzi TIM) to validate binding specificity. Fluorescence quenching experiments monitor conformational changes upon inhibitor binding .

Q. How can researchers resolve contradictory data regarding the photoluminescence behavior of benzothiazole derivatives?

  • Methodological Answer : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) to isolate effects on emission spectra. Time-dependent DFT (TD-DFT) calculates excited-state transitions, while experimental validation uses steady-state and time-resolved fluorescence spectroscopy. Control environmental factors (solvent polarity, temperature) to assess aggregation-induced emission (AIE) or quenching. Compare results with structurally analogous compounds (e.g., 2-(2-thienyl)acetamidoxime) to identify structure-property trends .

Q. What computational and experimental approaches are recommended for analyzing non-covalent interactions (e.g., hydrogen bonding, π-stacking) in solid-state structures?

  • Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions from XRD data. DFT-based natural bond orbital (NBO) analysis identifies charge transfer and hyperconjugation. Experimentally, variable-temperature NMR and Raman spectroscopy detect dynamic interactions. Pair distribution function (PDF) analysis of XRD patterns reveals short-range order in amorphous phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.